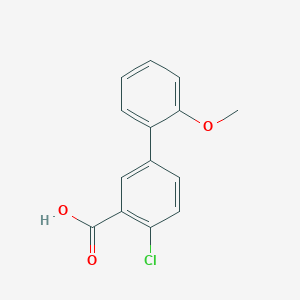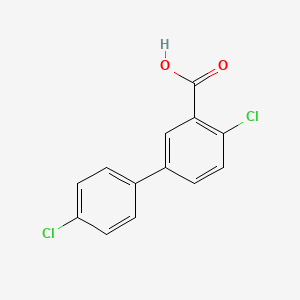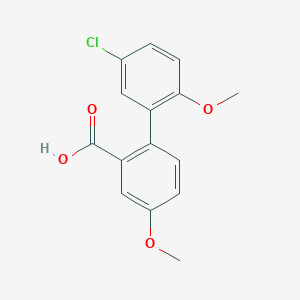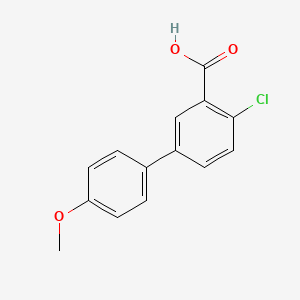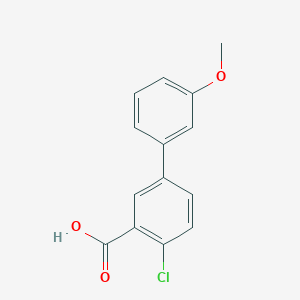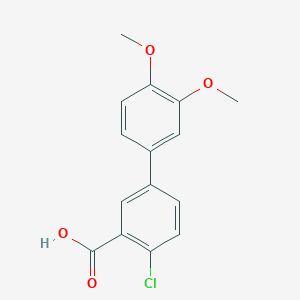
2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid (2C5D3MPA) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. The compound has been used in a variety of different scientific research applications, including as a reactant in organic synthesis, as a reagent in organic synthesis, and as a catalyst in organic reactions. Additionally, 2C5D3MPA has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学研究应用
2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% has a variety of applications in scientific research, including as a reactant in organic synthesis, as a reagent in organic synthesis, and as a catalyst in organic reactions. 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% can be used as a reactant in organic synthesis for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and organometallic compounds. Additionally, 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% can be used as a reagent in organic synthesis for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and organometallic compounds. Finally, 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% can be used as a catalyst in organic reactions, such as the Sandmeyer reaction and the Ullmann reaction.
作用机制
The mechanism of action of 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% is still not fully understood. However, it is believed that the compound acts as an electron-rich nucleophile in organic reactions, which allows it to react with electrophiles to form new compounds. Additionally, 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% is believed to act as a catalyst in organic reactions, as it can increase the rate of the reaction by forming a complex with the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% are still not fully understood. However, it has been suggested that the compound may have the potential to act as an antioxidant and to reduce inflammation. Additionally, 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
The main advantages of using 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% in lab experiments are its low cost, its availability, and its chemical stability. Additionally, 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% is a relatively non-toxic compound, which makes it safe to use in lab experiments. The main limitation of using 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are a variety of potential future directions for research on 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and catalysis. Additionally, further research could be conducted into the development of new methods for synthesizing 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95%, as well as the development of new compounds that are derived from 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95%. Finally, further research could be conducted into the potential use of 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% in drug development, as well as its potential use in the development of new materials.
合成方法
2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Sandmeyer reaction, the Vilsmeier reaction, and the Ullmann reaction. The Sandmeyer reaction is the most commonly used method for synthesizing 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95%, and involves the reaction of an aromatic halide with an aqueous solution of an alkali metal cyanide to form an aryl cyanide intermediate. The aryl cyanide intermediate can then be reacted with aqueous sodium carbonate to produce 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid, 95%. The Vilsmeier reaction is a two-step reaction that involves the formation of an amide intermediate, which is then reacted with an aqueous solution of an alkali metal cyanide to form the desired product. The Ullmann reaction is a one-step reaction that involves the reaction of an aromatic halide with an aqueous solution of an alkali metal cyanide to form the desired product.
属性
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-12(16)11(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBEFDWCUDKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681196 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179711-64-8 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


